2-[4-(Azepan-1-yl)quinazolin-2-yl]-6-methoxyphenol
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Overview
Description
2-[4-(Azepan-1-yl)quinazolin-2-yl]-6-methoxyphenol is a compound that belongs to the quinazoline derivatives family. Quinazoline derivatives are known for their significant biological activities and have been extensively studied for their potential therapeutic applications . This compound features a quinazoline core with an azepane ring and a methoxyphenol group, which contribute to its unique chemical properties and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of quinazoline derivatives, including 2-[4-(Azepan-1-yl)quinazolin-2-yl]-6-methoxyphenol, can be achieved through various methods. Some common synthetic routes include:
Aza-reaction: This involves the coupling of imine and electron-rich alkene, such as in the Povarov imino-Diels-Alder reaction.
Microwave-assisted reaction: This method uses microwave irradiation to accelerate the reaction process.
Metal-mediated reaction: Metal catalysts, such as palladium or copper, are used to facilitate the formation of the quinazoline core.
Ultrasound-promoted reaction: Ultrasound waves are used to enhance the reaction rate and yield.
Phase-transfer catalysis reaction: This method involves the use of phase-transfer catalysts to improve the solubility and reactivity of the reactants.
Industrial Production Methods
Industrial production of quinazoline derivatives often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Common industrial methods include continuous flow reactors and batch reactors, which allow for precise control of reaction parameters and scalability .
Chemical Reactions Analysis
Types of Reactions
2-[4-(Azepan-1-yl)quinazolin-2-yl]-6-methoxyphenol can undergo various chemical reactions, including:
Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Halogens, nucleophiles, and other reagents under various conditions, depending on the desired substitution.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield quinazoline N-oxides, while reduction may produce quinazoline amines .
Scientific Research Applications
2-[4-(Azepan-1-yl)quinazolin-2-yl]-6-methoxyphenol has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of 2-[4-(Azepan-1-yl)quinazolin-2-yl]-6-methoxyphenol involves its interaction with specific molecular targets and pathways. For example, quinazoline derivatives are known to inhibit various enzymes and receptors, such as tyrosine kinases and adenosine receptors . These interactions can lead to the modulation of cellular signaling pathways, resulting in the observed biological activities .
Comparison with Similar Compounds
Similar Compounds
Some similar compounds to 2-[4-(Azepan-1-yl)quinazolin-2-yl]-6-methoxyphenol include:
- 6-bromo-4-(furan-2-yl)quinazolin-2-amine
- 2-aminoquinazoline derivatives with substitutions at the C6- and C7-positions
- Quinazolin-4-ones
Uniqueness
This compound is unique due to its specific combination of functional groups, which contribute to its distinct chemical properties and biological activities. The presence of the azepane ring and methoxyphenol group differentiates it from other quinazoline derivatives and enhances its potential therapeutic applications .
Properties
IUPAC Name |
2-[4-(azepan-1-yl)quinazolin-2-yl]-6-methoxyphenol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N3O2/c1-26-18-12-8-10-16(19(18)25)20-22-17-11-5-4-9-15(17)21(23-20)24-13-6-2-3-7-14-24/h4-5,8-12,25H,2-3,6-7,13-14H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RMINXPCOLAAMTH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1O)C2=NC3=CC=CC=C3C(=N2)N4CCCCCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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